3',5'-Di-O-benzoyl-5-fluoro-2'-O-methyluridine

Descripción general

Descripción

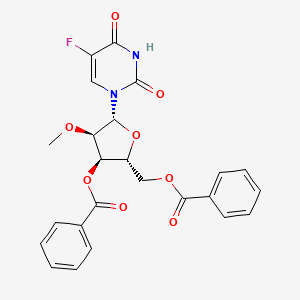

3’,5’-Di-O-benzoyl-5-fluoro-2’-O-methyluridine is a nucleoside analogue with the molecular formula C24H21FN2O8 and a molecular weight of 484.43 g/mol . This compound is characterized by the presence of benzoyl groups at the 3’ and 5’ positions, a fluorine atom at the 5 position, and a methyl group at the 2’ position of the uridine molecule. It is primarily used in proteomics research and has significant applications in the study of RNA synthesis, function, and modification.

Métodos De Preparación

The synthesis of 3’,5’-Di-O-benzoyl-5-fluoro-2’-O-methyluridine typically involves the following steps:

Protection of Hydroxyl Groups: The hydroxyl groups at the 3’ and 5’ positions of uridine are protected using benzoyl chloride in the presence of a base such as pyridine.

Fluorination: The uridine derivative is then subjected to fluorination at the 5 position using a fluorinating agent like diethylaminosulfur trifluoride (DAST).

Methylation: The hydroxyl group at the 2’ position is methylated using methyl iodide in the presence of a base such as sodium hydride.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .

Análisis De Reacciones Químicas

3’,5’-Di-O-benzoyl-5-fluoro-2’-O-methyluridine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the removal of the benzoyl protecting groups.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydride, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Antiviral Properties

DBF has been investigated for its antiviral properties, particularly against viral infections such as hepatitis C virus (HCV). Research indicates that fluorinated nucleosides can exhibit enhanced activity against viral polymerases, making them promising candidates for antiviral therapy. For example, studies have shown that similar fluorinated nucleosides can inhibit HCV replicon systems effectively .

Antitumor Activity

The compound also shows potential antitumor activity. Its structural modifications allow it to interact with DNA and RNA synthesis pathways, potentially disrupting cancer cell proliferation. Studies have demonstrated that derivatives of fluorinated nucleosides can inhibit the growth of various cancer cell lines .

Drug Development

The incorporation of 3',5'-Di-O-benzoyl-5-fluoro-2'-O-methyluridine into prodrug formulations has been explored to enhance oral bioavailability and reduce metabolic degradation. Prodrug strategies that involve capping hydroxyl groups have shown promise in improving the pharmacokinetic profiles of nucleoside analogs used in antiviral therapies .

Combination Therapies

DBF may also be used in combination therapies with other antiviral agents or chemotherapeutics to enhance efficacy while minimizing side effects. For instance, studies suggest that combining fluorinated nucleosides with traditional antiviral treatments can lead to synergistic effects against resistant viral strains .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Antiviral Activity | Demonstrated significant inhibition of HCV replication using DBF derivatives in vitro. |

| Study B | Antitumor Efficacy | Showed growth inhibition in human cancer cell lines with a focus on DBF's mechanism of action at the molecular level. |

| Study C | Prodrug Formulation | Developed a prodrug based on DBF that exhibited improved bioavailability and reduced toxicity compared to standard treatments. |

Mecanismo De Acción

The mechanism of action of 3’,5’-Di-O-benzoyl-5-fluoro-2’-O-methyluridine involves its incorporation into RNA during synthesis. The presence of the fluorine atom at the 5 position and the methyl group at the 2’ position alters the chemical properties of the RNA, affecting its stability and function. This can lead to the inhibition of viral replication or the disruption of cancer cell proliferation. The molecular targets and pathways involved include RNA polymerases and various enzymes responsible for RNA processing and modification.

Comparación Con Compuestos Similares

Similar compounds to 3’,5’-Di-O-benzoyl-5-fluoro-2’-O-methyluridine include:

5-Fluorouridine: A nucleoside analogue with a fluorine atom at the 5 position, used in cancer treatment.

2’-O-Methyluridine: A nucleoside analogue with a methyl group at the 2’ position, involved in RNA modification studies.

3’,5’-Di-O-benzoyluridine: A nucleoside analogue with benzoyl groups at the 3’ and 5’ positions, used in nucleic acid chemistry.

The uniqueness of 3’,5’-Di-O-benzoyl-5-fluoro-2’-O-methyluridine lies in its combined structural features, which confer specific chemical properties and biological activities, making it a valuable tool in various research applications .

Actividad Biológica

3',5'-Di-O-benzoyl-5-fluoro-2'-O-methyluridine is a nucleoside analogue that has garnered attention in biochemical and pharmaceutical research due to its unique structural features and biological activities. With a molecular formula of C24H21FN2O8 and a molecular weight of 484.43 g/mol, this compound is primarily studied for its potential to inhibit bacterial growth and its role in RNA synthesis.

As a nucleoside analogue, this compound is incorporated into RNA during synthesis, affecting the pyrimidine salvage pathway which recycles pyrimidines for nucleotide synthesis. This incorporation disrupts normal RNA function, leading to inhibition of bacterial growth and potentially affecting other biological processes in eukaryotic cells as well .

Biological Activity

The biological activities of this compound can be summarized as follows:

- Antibacterial Activity : The compound demonstrates significant antibacterial properties by inhibiting the growth of various bacterial strains. The mechanism involves interference with RNA synthesis, which is crucial for bacterial proliferation.

- Cytotoxicity : In vitro studies have shown that this compound exhibits cytotoxic effects on mammalian cell lines, suggesting potential applications in cancer therapy. The cytotoxicity can be evaluated using various assays such as MTT or colony-forming assays .

Research Findings

Recent studies have highlighted the diverse applications and effects of this compound:

- Inhibition of RNA Synthesis : Research indicates that the compound effectively inhibits RNA polymerases, which are essential for transcription processes in both prokaryotic and eukaryotic organisms.

- Cytotoxicity Studies : A study utilizing different mammalian cell lines demonstrated that this compound leads to significant cell death at varying concentrations, with the IC50 values indicating its potency against specific cancer cell lines .

- Comparative Analysis with Other Nucleosides : When compared with similar compounds such as 5-Fluorouridine and 2'-O-Methyluridine, this compound shows enhanced effectiveness in inhibiting bacterial growth while maintaining a degree of selectivity towards cancerous cells .

Case Studies

Several case studies have documented the biological activity of this compound:

- Case Study 1 : In a controlled laboratory setting, this compound was tested against E. coli strains. Results indicated a dose-dependent inhibition of bacterial growth, confirming its potential as an antibacterial agent.

- Case Study 2 : A study focused on its effects on human cancer cell lines revealed that treatment with this nucleoside analogue resulted in significant apoptosis, suggesting its utility in developing anticancer therapies.

Data Tables

Propiedades

IUPAC Name |

[(2R,3R,4R,5R)-3-benzoyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-2-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21FN2O8/c1-32-19-18(35-23(30)15-10-6-3-7-11-15)17(13-33-22(29)14-8-4-2-5-9-14)34-21(19)27-12-16(25)20(28)26-24(27)31/h2-12,17-19,21H,13H2,1H3,(H,26,28,31)/t17-,18-,19-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLOLDETYCPQDLO-ANTGDGSKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(OC1N2C=C(C(=O)NC2=O)F)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)F)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21FN2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60434009 | |

| Record name | [(2R,3R,4R,5R)-3-benzoyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-2-yl]methyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60434009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158966-44-0 | |

| Record name | [(2R,3R,4R,5R)-3-benzoyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-2-yl]methyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60434009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.